Lipophilicity Benchmarking Against Alkyl-Substituted Analogs
3-(Sec-butyl)-4-isobutyl-1H-pyrazol-5-amine has a computed XLogP3 of 3.0, placing it in an optimal intermediate lipophilicity range for oral bioavailability and membrane permeability according to Lipinski's Rule of Five guidelines [1]. In contrast, the N-methylated analog 3-(sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine (CAS 1248977-00-5) has a molecular weight of 209.33 g/mol ; while its experimental XLogP3 is not publicly reported, the additional methyl group on the pyrazole nitrogen is expected to increase lipophilicity (estimated XLogP3 ~3.3–3.5) and reduce hydrogen bond donor count from 2 to 1, potentially altering solubility and protein binding profiles. The less-substituted comparator 1-isobutyl-1H-pyrazol-5-amine (CAS 3524-18-3, MW 139.2 g/mol) has a lower molecular weight and predicted XLogP3 of approximately 1.5, making it significantly more hydrophilic and therefore unsuitable as a steric/electronic mimic for the target compound .
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem computed); MW = 195.30 g/mol; HBD = 2; HBA = 2; Rotatable bonds = 4 |
| Comparator Or Baseline | 1-Isobutyl-1H-pyrazol-5-amine: predicted XLogP3 ~1.5, MW 139.2 g/mol, HBD = 1, HBA = 2 (comparator lacks C3 alkyl substituent). N-methyl analog: MW 209.33 g/mol, HBD = 1, HBA = 3. |
| Quantified Difference | ΔXLogP3 ≈ +1.5 units vs. 1-isobutyl analog; ΔMW = +56.1 g/mol vs. 1-isobutyl analog; ΔHBD = +1 vs. N-methyl analog |
| Conditions | Computational predictions: XLogP3 algorithm version 3.0 (PubChem 2019 release); molecular weight by exact mass calculation |
Why This Matters
The intermediate XLogP3 of 3.0 positions this compound favorably for CNS drug discovery programs where both permeability and solubility are critical, distinguishing it from overly hydrophilic simpler pyrazole amines.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 61647575. Computed Properties (XLogP3, HBD, HBA, Rotatable Bond Count). Retrieved May 3, 2026. View Source
